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The Aluminium Gallium Indium Phosphide (AlGalnP) quaternary semiconductor alloy system is
a cornerstone material for modern optoelectronic devices, particularly for high-brightness light-
emitting diodes (LEDs) and laser diodes operating in the red, orange, and yellow portions of
the visible spectrum.[1] Its direct bandgap, which can be precisely tuned by adjusting the alloy
composition, allows for efficient light emission.[1] This guide provides a comprehensive
overview of the core optical properties of AlGalnP, details the experimental protocols used for
their characterization, and presents key quantitative data for researchers and scientists in the
field.

Fundamental Optical Properties

The optical characteristics of AlGalnP are intrinsically linked to its electronic band structure,
which is highly dependent on the stoichiometry of its constituent elements. The most commonly
studied composition is (AlxGai-x)o.slno.sP, which can be grown lattice-matched to Gallium
Arsenide (GaAs) substrates.[2]

1.1 Bandgap Energy and Compositional Dependence

The bandgap energy (E_g) of AlGalnP dictates the energy and wavelength of emitted photons.
By varying the Aluminium mole fraction (x) in (AlxGai-x)o.slno.sP, the bandgap can be tuned
across a significant portion of the visible spectrum.[3] The direct bandgap of the AlGalnP
system can range from approximately 1.9 eV to over 2.2 eV.[1][3]
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A critical characteristic of the AlGalnP system is the transition from a direct to an indirect
bandgap semiconductor as the aluminum content increases. This crossover occurs because
the energy of the direct I'-valley conduction band minimum increases more rapidly with
aluminum content than the indirect X-valley minimum. The alloy becomes an indirect bandgap
material for Al compositions (x) greater than approximately 0.48 to 0.55, leading to a sharp
decrease in radiative efficiency.[2][4][5] This transition is a primary factor limiting the efficiency
of AlGalnP-based green LEDs.[6]

1.2 Refractive Index

The refractive index is a crucial parameter for the design of optical confinement layers in
heterostructure devices like lasers and resonant cavity LEDs. For AlGalnP, the refractive index
is dependent on the alloy composition and the wavelength of light. While a general value of
3.49 has been cited, more specific measurements have been performed using techniques like
the reflectance method.[1][7] The data is often fitted using models such as the Modified Single
Effective Oscillator (MSEO) to extrapolate values for specific device designs.[7] Furthermore, in
laser diodes, the carrier-induced refractive-index change is a significant parameter affecting
device performance.[8]

1.3 Absorption Coefficient

The absorption coefficient describes how far light of a particular wavelength can penetrate the
material before being absorbed. This property is vital for applications such as photodetectors
and solar cells. For AlGalnP, the absorption coefficient is very high for photons with energy
above the bandgap and drops sharply for photons with energy below the bandgap.[9] Sensitive
measurement techniques, such as analyzing the photocurrent in PIN diode structures, have
enabled the determination of absorption coefficients down to 100 cm~1! near the band edge.[2]
[10]

1.4 Photoluminescence

Photoluminescence (PL) is the emission of light from a material after the absorption of photons.
PL spectroscopy is a primary characterization technique used to determine the bandgap
energy and assess the optical quality of AlGalnP epitaxial layers.[5][11] The emission
wavelength of AlGalnP-based devices can be precisely controlled from approximately 560 nm
(yellow-green) to 650 nm (red) by tuning the Al content in the active region.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://eprints.whiterose.ac.uk/id/eprint/112667/
https://pubs.aip.org/aip/apl/article/65/2/213/63660/Electronic-band-structure-of-AlGaInP-grown-by
https://pubs.aip.org/aip/jap/article/77/7/3412/291649/Optical-measurements-of-electronic-bandstructure
https://pubs.aip.org/aip/jap/article/124/1/013103/154464/Temperature-effects-on-optical-properties-and
https://en.wikipedia.org/wiki/Aluminium_gallium_indium_phosphide
https://pubs.aip.org/aip/jap/article-pdf/76/3/1809/18668929/1809_1_online.pdf
https://pubs.aip.org/aip/jap/article-pdf/76/3/1809/18668929/1809_1_online.pdf
https://digital-library.theiet.org/doi/abs/10.1049/el%3A19900501
https://files01.core.ac.uk/download/pdf/42612094.pdf
https://eprints.whiterose.ac.uk/id/eprint/112667/
https://www.researchgate.net/publication/314174556_Absorption_coefficients_in_AlGaInP_lattice-matched_to_GaAs
https://pubs.aip.org/aip/jap/article/77/7/3412/291649/Optical-measurements-of-electronic-bandstructure
https://linkinghub.elsevier.com/retrieve/pii/S0022024804002921
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14657816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Quantitative Data Summary

The following tables summarize key quantitative optical parameters for the (AlxGai-x)o.slno.sP
alloy system lattice-matched to GaAs.

Table 1. Bandgap Energy of (AlxGai-x)o.slno.sP as a Function of Al content (x)

. Direct Bandgap Measurement
Al Mole Fraction (x) . Reference
Energy (E_g) Condition
E_g(x) =1.979 +
0.0to 1.0 Low Temperature [4]
0.704x (eV)

E_g(y) =2.014 +
0.0to 1.0 5K [5]
0.499y + 0.16y2 (eV)

0.0t0 0.24 ~1.91t0 ~2.2 (eV) Room Temperature [3]
Direct-to-Indirect

~0.50 £ 0.02 Low Temperature [4]
Crossover

Direct-to-Indirect N
>0.48 Not Specified [2]
Crossover

| ~0.55 | Direct-to-Indirect Crossover | Low Temperature |[5] |

Table 2: Other Key Optical Properties of AlGalnP

Wavelength/Conditi
Property Value Reference
on
Refractive Index 3.49 General [1]
Refractive Index (ITO
1.85 610 nm [12]
on AlGalnP LED)
Refractive Index (AZO
2.00 610 nm [12]
on AlGalnP LED)
Absorption Coefficient 50536 cm~? General [1]
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| Absorption Coefficient | Down to 100 cm~* | Near bandgap |[2][10] |

Device-Related Optical Properties & Signaling
Pathways

3.1 Quantum Efficiency

The efficiency of an LED is typically described by its External Quantum Efficiency (EQE), which
is the ratio of photons emitted from the device to the number of electrons injected. The EQE is
a product of the Internal Quantum Efficiency (IQE) and the Light Extraction Efficiency (n_ext).

« Internal Quantum Efficiency (IQE): The ratio of photons generated within the active region to
the number of injected electrons. It is limited by non-radiative recombination processes.

 Light Extraction Efficiency (n_ext): The ratio of photons that escape the semiconductor chip
to the number of photons generated internally. It is primarily limited by total internal reflection
at the semiconductor-air interface due to the high refractive index of AlGalnP.

In AlGalnP LEDs, EQE is observed to decrease at high operating currents (a phenomenon
known as "efficiency droop") and also as the device size is reduced.[13][14] The size-
dependent efficiency loss is largely attributed to an increase in non-radiative recombination at
the device sidewalls, which become more prominent as the surface-area-to-volume ratio
increases.[14] The decrease in efficiency for shorter wavelength (greener) AlGalnP LEDs is
mainly due to carrier leakage from the quantum wells into the confining layers.[6][13]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://eprints.whiterose.ac.uk/id/eprint/112667/
https://www.researchgate.net/publication/314174556_Absorption_coefficients_in_AlGaInP_lattice-matched_to_GaAs
https://pubs.aip.org/aip/jap/article/98/8/086101/393545/Internal-quantum-efficiency-of-high-brightness
https://pmc.ncbi.nlm.nih.gov/articles/PMC11947362/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11947362/
https://pubs.aip.org/aip/jap/article/124/1/013103/154464/Temperature-effects-on-optical-properties-and
https://pubs.aip.org/aip/jap/article/98/8/086101/393545/Internal-quantum-efficiency-of-high-brightness
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14657816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Radiative
Recombination

Non-Radiative
Recombination
(Defects, Sidewalls)

Total Internal - Light Extraction ¢ External Quantum
Reflection (TIR) Efficiency (n_ext) Efficiency (EQE)

Factors Affecting External Quantum Efficiency (EQE) in AlGalnP LEDs

Internal Quantum <
Efficiency (IQE)

Injection Efficiency  |[«——

Click to download full resolution via product page

Caption: Logical relationship of factors influencing the External Quantum Efficiency (EQE) of
AlGalnP LEDs.

Experimental Methodologies

The characterization of AlGalnP's optical properties relies on a suite of standardized
experimental techniques.

4.1 Material Growth AlGalnP epitaxial layers and heterostructures are most commonly grown
using Metal-Organic Vapor-Phase Epitaxy (MOVPE), also known as Metal-Organic Chemical
Vapor Deposition (MOCVD).[9][14] This technique involves introducing precursor gases (e.g.,
trimethylgallium, trimethylindium, trimethylaluminum, and phosphine) into a reactor containing a
heated substrate, typically GaAs.[9][14] The gases decompose at the hot surface, and the
elements deposit to form the desired crystalline layers. Gas Source Molecular Beam Epitaxy
(GSMBE) is another high-precision technique used for growing these materials.[5]
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4.2 Photoluminescence Spectroscopy

e Principle: A laser with a photon energy greater than the semiconductor's bandgap is used to
excite electron-hole pairs in the material. These carriers relax to the band edges and then
recombine, emitting photons with energy corresponding to the bandgap.

o Methodology:

o The AlGalnP sample is placed in a cryostat to allow for temperature-dependent
measurements (e.g., from 5 K to room temperature).

o An excitation laser (e.g., a solid-state laser) is focused onto the sample surface.

o The light emitted from the sample (the photoluminescence) is collected by lenses and
directed into a spectrometer.

o The spectrometer disperses the light by wavelength, and a photodetector (like a silicon
CCD or a photomultiplier tube) records the intensity at each wavelength, producing a PL
spectrum. The peak of this spectrum provides a direct measure of the bandgap energy.[5]

4.3 Absorption Coefficient Measurement via Photocurrent

e Principle: The absorption coefficient can be determined by measuring the quantum efficiency
of a photodiode as a function of wavelength. Photons absorbed within the device's depletion
region generate a photocurrent that can be measured externally.

e Methodology:

[¢]

A p-i-n or n-i-p homojunction diode structure is fabricated from the AlGalnP material.[2][9]

o Monochromatic light from a light source (e.g., a lamp with a monochromator) is illuminated
onto the device's optical window.

o The resulting photocurrent is measured with a sensitive ammeter as the wavelength of the
incident light is scanned.

o By modeling the photocurrent and knowing the device geometry (especially the thickness
of the intrinsic absorption region), the absorption coefficient (a) can be accurately
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calculated at each wavelength.[9][10]
4 .4 Refractive Index Measurement via Reflectance

e Principle: The refractive index of a thin film can be determined by measuring the reflection of
light from its surface. The reflectance spectrum exhibits Fabry-Pérot oscillations, the period
of which depends on the film's thickness and refractive index.

o Methodology:
o Alight source is directed at the surface of the AlGalnP epitaxial layer.
o A detector measures the intensity of the reflected light as a function of wavelength.[15]

o The resulting reflectance spectrum is analyzed. By fitting the interference fringes in the
spectrum, and with a known layer thickness, the refractive index can be extracted across
the measured wavelength range.[7][15]

1. Material Growth
(MOCVD / MBE)

Verify
Structure

Structural Characterization

(e.9., XRD for composition) 2. Optical Characterization

Spectroscopy Measurement Measurement (PIN Diode)

/ ' l

Bandgap Energy (EQ)
Emission Wavelength (A\)

Photoluminescence ‘ Reflectance Photocurrent

Refractive Index (n) Absorption Coefficient (a)

Experimental Workflow for AlGalnP Optical Characterization

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://files01.core.ac.uk/download/pdf/42612094.pdf
https://www.researchgate.net/publication/314174556_Absorption_coefficients_in_AlGaInP_lattice-matched_to_GaAs
https://ieeexplore.ieee.org/document/1442607/
https://pubs.aip.org/aip/jap/article-pdf/76/3/1809/18668929/1809_1_online.pdf
https://ieeexplore.ieee.org/document/1442607/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14657816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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